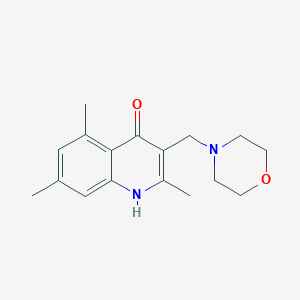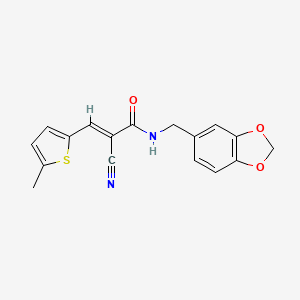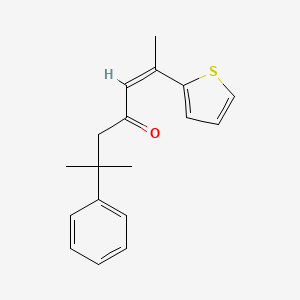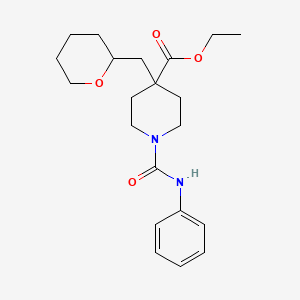
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
描述
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as TMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that possesses a unique chemical structure, which makes it a promising candidate for further exploration.
作用机制
The mechanism of action of 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response.
Biochemical and Physiological Effects:
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to induce apoptosis (programmed cell death) in cancer cells, while at high concentrations, it can cause cytotoxicity and cell death. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol also has some limitations, including its potential toxicity and limited availability. Therefore, it is important to use appropriate safety measures and to obtain 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol from reliable sources.
未来方向
There are several future directions for the research on 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. In drug discovery, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be further explored for its anti-cancer and anti-inflammatory properties, as well as its potential as a fluorescent probe for protein-ligand interactions. In materials science, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be investigated for its potential applications in OLEDs and other electronic devices. Finally, the mechanism of action of 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be further elucidated to better understand its biochemical and physiological effects.
科学研究应用
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been used as a fluorescent probe to study protein-ligand interactions. In materials science, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been explored for its potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.
属性
IUPAC Name |
2,5,7-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-8-12(2)16-15(9-11)18-13(3)14(17(16)20)10-19-4-6-21-7-5-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBGQJYYOGCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCOCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4697357.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4697366.png)

![2-(3-bromophenyl)-5-(3-methoxyphenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4697377.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B4697382.png)
![N-cyclopropyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697388.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697390.png)
![N,N-diethyl-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4697393.png)
![3-allyl-5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697411.png)

![4-[4-(1-adamantyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4697418.png)
![N-butyl-6-cyclopropyl-3-methyl-N-1,3-thiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697426.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4697443.png)